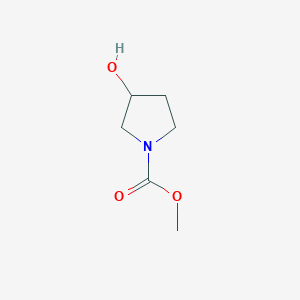

Methyl 3-hydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “Methyl 3-hydroxypyrrolidine-1-carboxylate”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one synthesis started from the commercially available (S)-β-phenylalanine methyl ester, which was converted to the corresponding isothiocyanate and coupled with (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate .Molecular Structure Analysis

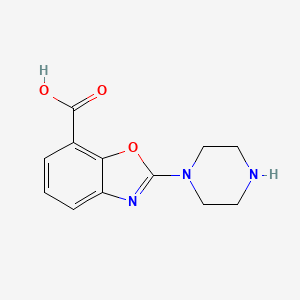

The molecular structure of “this compound” consists of a five-membered pyrrolidine ring with a hydroxy group at the 3-position and a carboxylate group at the 1-position.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it is noted that pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications

Synthesis of N-Protected Methyl 5-Substituted-4-Hydroxypyrrole-3-Carboxylates

Methyl 3-hydroxypyrrolidine-1-carboxylate plays a key role in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates. A novel synthesis method has been developed using N-protected α-amino acids, with enaminones as key intermediates. These intermediates are valuable for constructing other functionalized heterocycles, demonstrating the compound's versatility in heterocyclic chemistry (Grošelj et al., 2013).

Catalyst for Asymmetric Michael Additions

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derivable from this compound, have been used to catalyze asymmetric Michael additions of ketones to nitroalkenes. This highlights its application in enhancing the selectivity and efficiency of chemical reactions, particularly in synthesizing compounds that belong to the L-series of natural amino acids (Ruiz-Olalla et al., 2015).

Base-Generated Alkoxide Triggered Group Migration

A study reports a base-generated alkoxide triggered tert-butyloxycarbonyl group migration in a derivative of this compound. The research illuminates the compound's role in advanced organic synthesis and reaction mechanism studies (Xue & Silverman, 2010).

Application in Anticonvulsant Activity Study

This compound derivatives have been utilized in synthesizing new 3-aminopyrroles, which were tested for anticonvulsant activity. This demonstrates its significance in medicinal chemistry and drug development (Unverferth et al., 1998).

Role in High-Performance Liquid Chromatography

Derivatives of this compound have been used as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography. This indicates its utility in analytical chemistry for sensitive and selective detection techniques (Morita & Konishi, 2002).

GABA-Uptake Inhibitors Synthesis

Research shows the synthesis of N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, related to this compound, for potential inhibition of GABA transport proteins. This highlights its importance in neurological and pharmacological research (Zhao et al., 2005).

Safety and Hazards

Future Directions

“Methyl 3-hydroxypyrrolidine-1-carboxylate” and other pyrrolidine compounds have a wide range of applications in the field of drug discovery due to their versatile scaffold and biological activities . They are expected to continue to play a significant role in the development of new drugs and therapies .

Mechanism of Action

Target of Action

Methyl 3-hydroxypyrrolidine-1-carboxylate is a complex compound that is still under investigation. It is known that pyrrolidine derivatives, which include this compound, have been associated with a wide range of biological activities .

Mode of Action

It is believed that the compound interacts with its targets in a way that triggers certain biochemical reactions

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biochemical pathways . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.

Result of Action

It is known that pyrrolidine derivatives can have a wide range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include temperature, pH, and the presence of other compounds

Properties

IUPAC Name |

methyl 3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)7-3-2-5(8)4-7/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAOVTFSCMSWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83487-19-8 |

Source

|

| Record name | 1-methoxycarbonylpyrrolidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2429315.png)

![3-Cyclopropyl-1-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2429316.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2429321.png)

![3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2429325.png)

![N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2429328.png)

![Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429329.png)

![Ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2429330.png)

![(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2429334.png)

![1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol](/img/structure/B2429337.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2429338.png)